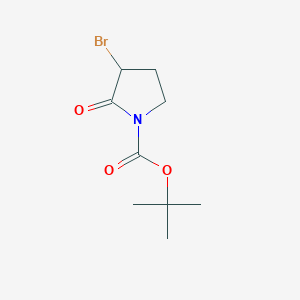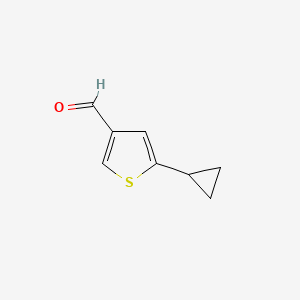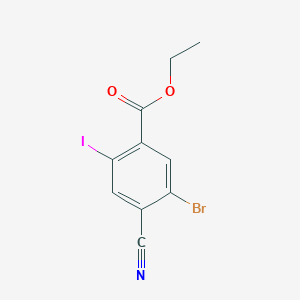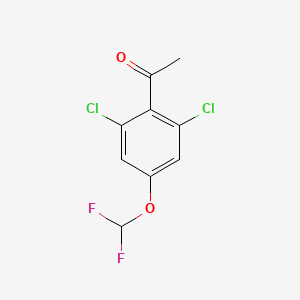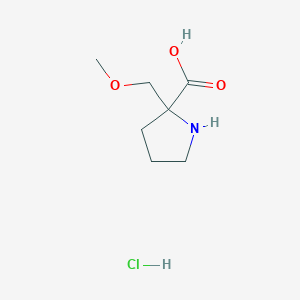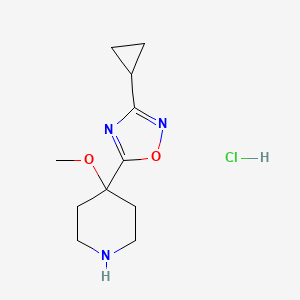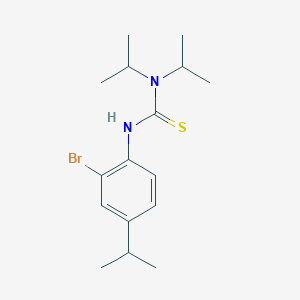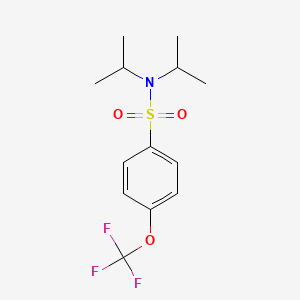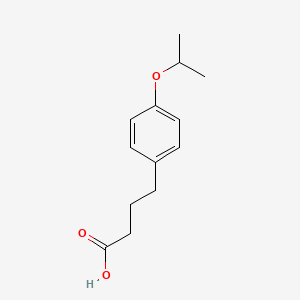
4-(4-Isopropoxyphenyl)-butyric acid
説明
4-(4-Isopropoxyphenyl)-butyric acid, also known as IPPBA, is an aromatic acid that has been studied for its potential applications in organic and medicinal chemistry. IPPBA is a naturally occurring compound found in various plants, fungi, and bacteria, and has been used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It has been studied for its potential use in medical treatments, with research focusing on its possible mechanisms of action and biochemical and physiological effects.
科学的研究の応用
4-(4-Isopropoxyphenyl)-butyric acid has been studied for its potential use in medical treatments, particularly as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. The compound has also been studied for its potential use as an antioxidant and for its potential anti-inflammatory properties. Additionally, this compound has been studied for its potential use in the synthesis of pharmaceuticals, such as antibiotics and anticonvulsants.
作用機序
4-(4-Isopropoxyphenyl)-butyric acid has been studied for its potential use as an inhibitor of acetylcholinesterase, an enzyme involved in the transmission of nerve signals. The compound is thought to act by binding to the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter. This mechanism of action is thought to be responsible for the compound's potential use as an anti-inflammatory agent, as well as its potential use as an antioxidant.
Biochemical and Physiological Effects
This compound has been studied for its potential use as an inhibitor of acetylcholinesterase, with research suggesting that it may be able to reduce inflammation and oxidative stress. Additionally, the compound has been studied for its potential use as an antioxidant, with research suggesting that it may be able to protect cells from oxidative damage. Finally, the compound has been studied for its potential use in the synthesis of pharmaceuticals, with research suggesting that it may be able to increase the effectiveness of certain drugs.
実験室実験の利点と制限
4-(4-Isopropoxyphenyl)-butyric acid has several advantages for use in lab experiments. It is a naturally occurring compound, so it is easily accessible and inexpensive to obtain. Additionally, it is relatively stable and can be synthesized in a variety of ways. However, it is important to note that this compound is an aromatic acid, so it can be corrosive and should be handled with caution. Additionally, the compound is a potential inhibitor of acetylcholinesterase, so it should not be used in experiments involving animals.
将来の方向性
There are several possible future directions for research involving 4-(4-Isopropoxyphenyl)-butyric acid. One potential direction is to further study the compound's potential use as an inhibitor of acetylcholinesterase, with the aim of developing more effective treatments for neurological disorders. Additionally, further research could be done to explore the compound's potential use as an antioxidant and anti-inflammatory agent. Finally, research could be done to explore the compound's potential use in the synthesis of pharmaceuticals, with the aim of developing more effective drugs.
特性
IUPAC Name |
4-(4-propan-2-yloxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(2)16-12-8-6-11(7-9-12)4-3-5-13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSIMFWYLKSHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



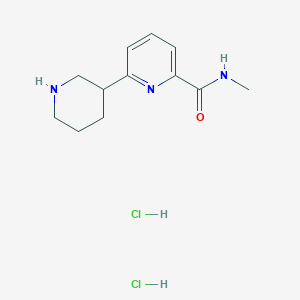


![1-{[3-Amino-2-(aminomethyl)propyl]sulfanyl}ethan-1-one dihydrochloride](/img/structure/B1462344.png)
